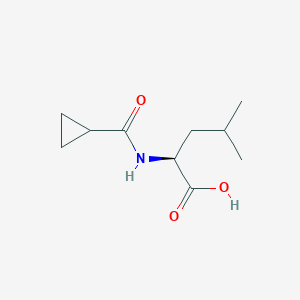
2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone, also known as TFN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFN is an aromatic ketone that is widely used as a building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Optical and Thermal Properties
- A study on the synthesis of a heterocyclic compound closely related to 2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone revealed insights into its optical and thermal properties. The compound showed transparency in the visible region and its thermal stability was determined through thermal analysis (Shruthi et al., 2019).
Biochemical Applications
- In biochemical research, derivatives of 2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone were used to study their interactions with lipases. These interactions are crucial for understanding enzymatic processes and have potential applications in biocatalysis (Kato et al., 1995).
Synthesis of Novel Compounds
- Research on the synthesis of novel trifluoromethylated compounds including derivatives of 2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone has been conducted. These studies are significant for developing new materials with potential applications in various fields (Zanatta et al., 2001).
Application in Sensor Technology
- A study explored the use of a compound related to 2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone in the development of a modified carbon paste electrode. This research is significant for advancing sensor technology, especially in the detection of biochemical substances (Mohammadi et al., 2018).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIAIPDAPNCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)


![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)


